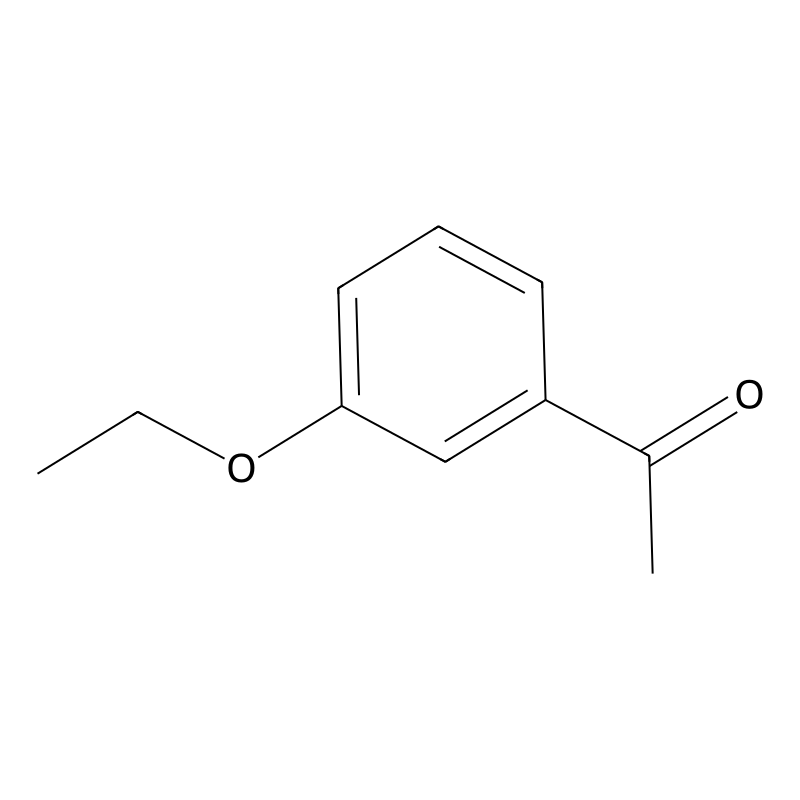1-(3-Ethoxyphenyl)ethanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-(3-Ethoxyphenyl)ethanone, also known as 3-ethoxyacetophenone, is an organic compound with the molecular formula . This compound is characterized by an ethoxy group attached to the phenyl ring at the third position relative to the carbonyl group of the ethanone moiety. It is a derivative of acetophenone and is utilized in various chemical syntheses and research applications due to its unique structural features and reactivity.
- Oxidation: The compound can be oxidized to form 3-ethoxybenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide. The reaction can be represented as follows:
- Reduction: It can be reduced to 1-(3-ethoxyphenyl)ethanol using reducing agents such as sodium borohydride or lithium aluminum hydride:
- Substitution: The ethoxy group can undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups.
These reactions are essential for synthesizing various derivatives and exploring the compound's reactivity in different contexts.
1-(3-Ethoxyphenyl)ethanone can be synthesized through multiple methods:
- Friedel-Crafts Acylation: A common method involves the Friedel-Crafts acylation of 3-ethoxytoluene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This method allows for the formation of the desired ketone efficiently:
- Industrial Production: In industrial settings, optimized conditions such as continuous flow reactors and controlled temperature and pressure are often employed to enhance yield and purity.
1-(3-Ethoxyphenyl)ethanone finds applications in various fields:
- Chemical Synthesis: It serves as an intermediate in synthesizing other organic compounds.
- Fragrance Industry: Due to its aromatic properties, it may be utilized in perfumery.
- Pharmaceutical Research: Its derivatives are explored for potential therapeutic applications.
1-(3-Ethoxyphenyl)ethanone shares structural similarities with several other compounds, which can be compared based on their functional groups and positional isomerism:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Acetophenone | Parent compound without ethoxy group | |
| 1-(4-Ethoxyphenyl)ethanone | Ethoxy group at the fourth position | |
| 1-(2-Ethoxyphenyl)ethanone | Ethoxy group at the second position |
Uniqueness
The uniqueness of 1-(3-Ethoxyphenyl)ethanone lies in the specific positioning of the ethoxy group. This positional specificity can significantly influence its reactivity and interactions compared to its isomers. For example, the electronic effects and steric hindrance introduced by the ethoxy group can lead to different chemical behaviors and biological activities, making this compound of particular interest in research and application contexts.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








